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Compound of Interest

Compound Name: 2-Methylmorpholine

Cat. No.: B1581761

2-Methylmorpholine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
structure, synthesis, and analysis of 2-Methylmorpholine. The information is curated to
support research, development, and quality control activities involving this heterocyclic
compound.

Chemical Structure and Identifiers

2-Methylmorpholine is a saturated heterocyclic organic compound. It is a derivative of
morpholine with a methyl group substituted at the 2-position of the ring. This substitution
introduces a chiral center, leading to the existence of two enantiomers: (R)-2-
methylmorpholine and (S)-2-methylmorpholine.

Below is a diagram illustrating the key identifiers for 2-Methylmorpholine.
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Caption: Key chemical identifiers for 2-Methylmorpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylmorpholine is presented in the
table below. These properties are essential for designing and executing chemical reactions,
purification processes, and analytical methods.

Property Value Reference
Molecular Formula CsH11NO [1]
Molecular Weight 101.15 g/mol [1]

Boiling Point 130-131 °C at 705 Torr

Density 0.97 g/cm3 (at 20°C)

Flash Point 41 °C

Colorless to light yellow clear

Appearance o

liquid

Soluble in water, alcohols,
Solubility ethers, and other organic

solvents.

Synthesis of 2-Methylmorpholine
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Several synthetic routes to N-methylmorpholine and other morpholine derivatives have been
reported. While a specific, detailed protocol for 2-methylmorpholine is not extensively
documented in the reviewed literature, a general and adaptable method involves the cyclization
of an appropriate precursor. One common industrial method for morpholine synthesis that can
be conceptually adapted is the dehydration of diethanolamine. For N-alkylated morpholines,
such as N-methylmorpholine, a common laboratory-scale synthesis involves the methylation of
the parent morpholine.

Conceptual Synthetic Approach: Methylation of Morpholine

A prevalent method for the synthesis of N-methylmorpholine involves the methylation of
morpholine. This can be achieved using various methylating agents. A common laboratory
procedure is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

lllustrative Experimental Protocol (for N-Methylmorpholine, adaptable for 2-
Methylmorpholine):

o Materials: Morpholine, Paraformaldehyde, Water, Sodium Chloride.

e Procedure:

o To a reaction kettle, add morpholine and water.

o Heat the mixture to over 80 °C.

o Slowly add paraformaldehyde to the heated solution with stirring.

o Maintain the temperature and continue stirring until the reaction is complete, which can be
monitored by the cessation of gas evolution.

o After the reaction is complete, cool the mixture to 30 °C.

o Add sodium chloride to the reaction mixture to facilitate phase separation.

o The upper organic phase is separated and purified by distillation to yield N-
methylmorpholine.
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For the synthesis of 2-methylmorpholine, one could envision a similar N-alkylation of a pre-
synthesized 2-methylmorpholine precursor or a multi-step synthesis starting from different
building blocks.

Another reported method for N-methylmorpholine synthesis involves the reaction of morpholine
with dimethyl carbonate. This method is considered a greener alternative to traditional
methylating agents like methyl halides. The reaction is typically carried out in an autoclave at
elevated temperatures, and the yield of N-methylmorpholine can be optimized by adjusting the
molar ratio of reactants and the reaction temperature.

Analytical Methods

The purity and identity of 2-Methylmorpholine can be assessed using various analytical
techniques. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
are particularly well-suited for the analysis of this volatile compound.

Gas Chromatography (GC)

A common method for the quantitative analysis of morpholine and its derivatives involves gas
chromatography with a flame ionization detector (FID).

lllustrative GC Protocol for Morpholine Analysis:
e Sample Preparation:

o For air samples, collection can be performed using tubes containing a suitable adsorbent
(e.g., 10% phosphoric acid-coated XAD-7).

o The samples are then extracted with a solvent mixture, such as 20% deionized water in
methanol.

o The extract is then treated with a sodium hydroxide solution before analysis.
e GC Conditions:

o Column: A capillary column suitable for amine analysis, such as a DB-5 or HP-5 (e.g., 30
m x 0.32 mm x 0.25 um), is typically used.
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[e]

Carrier Gas: Hydrogen or Helium.

o

Inlet Temperature: 270 °C.

[¢]

Detector: Flame lonization Detector (FID) at 280 °C.

[¢]

Oven Program: An initial temperature of around 100 °C, ramped to a final temperature of
320 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, making it a powerful tool for the
identification and quantification of 2-Methylmorpholine and potential impurities.

lllustrative GC-MS Protocol:

o Sample Preparation: Similar to the GC method, samples can be prepared by extraction. For
complex matrices, a derivatization step may be employed to enhance volatility and
chromatographic performance. For instance, morpholine can be derivatized to N-
nitrosomorpholine.

e GC-MS Conditions:

[¢]

Column: A non-polar or medium-polarity capillary column is typically used.

Carrier Gas: Helium.

o

[e]

lonization Mode: Electron Impact (El) at 70 eV.

o

Mass Analyzer: Quadrupole or other suitable mass analyzers.

[¢]

The GC conditions (inlet temperature, oven program) would be similar to those used for
GC-FID analysis.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization
of 2-Methylmorpholine.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1581761?utm_src=pdf-body
https://www.benchchem.com/product/b1581761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 2-methylmorpholine would be expected to show
characteristic signals for the methyl group protons, as well as the methylene protons of the
morpholine ring. The chemical shifts and coupling patterns of the ring protons would be
influenced by the presence of the adjacent oxygen and nitrogen atoms, as well as the methyl
substituent.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the methyl
carbon and the four distinct methylene carbons of the morpholine ring. The chemical shifts of
the ring carbons are indicative of their proximity to the heteroatoms.

While specific, fully assigned spectra for 2-methylmorpholine are not readily available in the
public domain, data for the parent morpholine and N-substituted morpholines can provide a
basis for interpretation. For morpholine itself, the protons adjacent to the oxygen (H-2, H-6)
typically resonate around 3.67 ppm, while those adjacent to the nitrogen (H-3, H-5) appear
around 2.86 ppm in CDCls. The corresponding carbon signals are observed at approximately
67 ppm (C-2, C-6) and 45-50 ppm (C-3, C-5).

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylmorpholine would exhibit characteristic absorption bands
corresponding to:

C-H stretching vibrations of the methyl and methylene groups.

C-O-C stretching of the ether linkage.

C-N stretching of the amine.

N-H stretching if a secondary amine is present (not applicable to a fully N-substituted
derivative).

Mass Spectrometry (MS)

The mass spectrum of 2-Methylmorpholine obtained by electron ionization (El) would show
the molecular ion peak (M*) corresponding to its molecular weight (101.15 g/mol ). The
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fragmentation pattern would be characteristic of the morpholine ring structure, with losses of
small neutral molecules and radical fragments.

Safety and Handling

2-Methylmorpholine is a flammable liquid and is harmful if swallowed or in contact with skin. It
can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when
handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the chemical properties and
structure of 2-Methylmorpholine. For specific applications, it is recommended to consult
detailed experimental procedures and safety data sheets from reliable sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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